1,2,4-Benzenetriamine, hydrochloride (1:3)
Overview
Description
1,2,4-Benzenetriamine, hydrochloride (1:3) is an organic compound known for its unique chemical properties and applications. It is also referred to as 1,2,4-triaminobenzene dihydrochloride. This compound is characterized by the presence of three amino groups attached to a benzene ring, making it a triamine. The hydrochloride form indicates that it is combined with hydrochloric acid, resulting in a salt form that enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetriamine, hydrochloride (1:3) is typically synthesized through the reduction of nitrobenzene derivatives. One common method involves dissolving nitrobenzene in hydrochloric acid and adding reducing agents such as sodium sulfite or ferrous sulfide. The reaction is carried out at an appropriate temperature to yield the desired product .
Industrial Production Methods
Industrial production of 1,2,4-benzenetriamine, hydrochloride (1:3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and controlled environments to ensure the purity and yield of the compound. The final product is often crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzenetriamine, hydrochloride (1:3) undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Oxidation: It can be oxidized to form corresponding nitro compounds.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium sulfite, ferrous sulfide.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitro compounds.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2,4-Benzenetriamine, hydrochloride (1:3) has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and catalyst in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-benzenetriamine, hydrochloride (1:3) involves its ability to donate electrons due to the presence of amino groups. This property makes it an effective reducing agent. The compound can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetriamine: Another triamine with amino groups at different positions on the benzene ring.
1,2,3-Benzenetriamine: Similar structure but with amino groups in adjacent positions.
1,2,4,5-Benzenetetramine: Contains four amino groups on the benzene ring.
Uniqueness
1,2,4-Benzenetriamine, hydrochloride (1:3) is unique due to its specific arrangement of amino groups, which imparts distinct chemical properties and reactivity. This arrangement allows for selective reactions and applications that are not possible with other triamines .
Properties
IUPAC Name |
benzene-1,2,4-triamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,7-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZUKWAMZWDJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
615-47-4 | |
Details | Compound: 1,2,4-Benzenetriamine, hydrochloride (1:2) | |
Record name | 1,2,4-Benzenetriamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50968722 | |
Record name | Benzene-1,2,4-triamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-58-8 | |
Record name | 1,2,4-Benzenetriamine, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5393-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC4739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene-1,2,4-triamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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